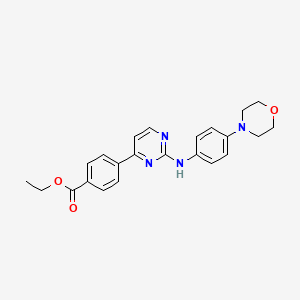

2-(3-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid, also known as BMPQ, is an organic compound and a derivative of quinoline. It is a colorless, crystalline solid and has a molecular weight of 254.33 g/mol. BMPQ is a hydrophobic compound, which means that it is insoluble in water but soluble in organic solvents such as ethanol and acetone. BMPQ has a wide range of applications in the field of medicinal and synthetic chemistry. It is used as a starting material in the synthesis of various pharmaceuticals, such as anti-inflammatory agents, and it is also used in the manufacture of dyes, fragrances, and other chemicals.

Scientific Research Applications

Synthesis and Structural Studies

Research into quinoline derivatives, including compounds related to 2-(3-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid, has highlighted their importance in the synthesis and structural elucidation of various heterocyclic compounds. For instance, studies on the acid cyclization of amino-substituted heterocycles have led to the synthesis of various dioxopyrrolo and thieno isoquinolines, showcasing the versatility of quinoline derivatives in synthesizing complex heterocyclic structures (Zinchenko et al., 2009). Moreover, research on hydrogen-bonded supramolecular frameworks involving 2-methylquinoline with carboxylic acids has advanced our understanding of noncovalent weak interactions, leading to the creation of diverse supramolecular architectures (Jin et al., 2012).

Catalytic Applications

Investigations into the palladium-catalyzed arylation and alkylation of sp^2 and sp^3 carbon-hydrogen bonds have highlighted the role of quinoline derivatives as effective ligands in facilitating these reactions. This research has implications for the development of new synthetic methods in organic chemistry, demonstrating the potential of quinoline derivatives in catalytic processes (Shabashov & Daugulis, 2010).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that this compound is used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

The mode of action of 2-(3-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid is likely related to its role in Suzuki–Miyaura coupling reactions . In these reactions, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons to form a new bond, while transmetalation involves the transfer of groups from one metal to another .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its role in Suzuki–Miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways. The downstream effects of these reactions could include the synthesis of new organic compounds .

Result of Action

The result of the action of this compound is likely the formation of new organic compounds through Suzuki–Miyaura coupling reactions . These reactions could have various molecular and cellular effects, depending on the specific compounds produced.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of Suzuki–Miyaura coupling reactions can be affected by the reaction conditions, such as temperature and pH . Additionally, the stability of the compound could be influenced by factors such as light, heat, and humidity.

Properties

IUPAC Name |

2-(3-butoxyphenyl)-8-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-3-4-11-25-16-9-6-8-15(12-16)19-13-18(21(23)24)17-10-5-7-14(2)20(17)22-19/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVKUUODNSEMTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1292798.png)

![[1-(4-Propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1292810.png)

![[4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride](/img/structure/B1292819.png)

![P-[(3-bromo-6-cyano-2-naphthalenyl)difluoromethyl]-phosphonic acid](/img/structure/B1292822.png)